N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
- N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H22ClN3OS |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylanilino)-2-phenylacetamide |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-11-13-20(14-12-17)28-23(18-7-3-2-4-8-18)24(30)29-25-27-16-21(31-25)15-19-9-5-6-10-22(19)26/h2-14,16,23,28H,15H2,1H3,(H,27,29,30) |
InChI Key |
NMQQOXAORYZKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.